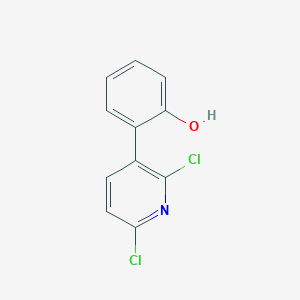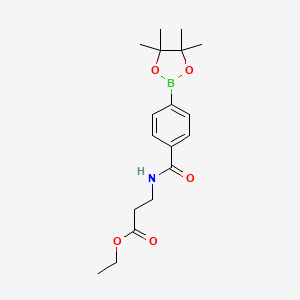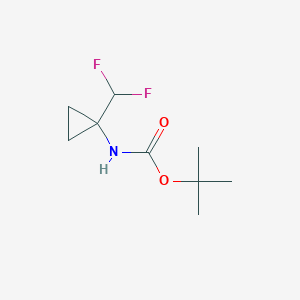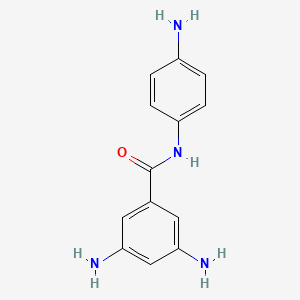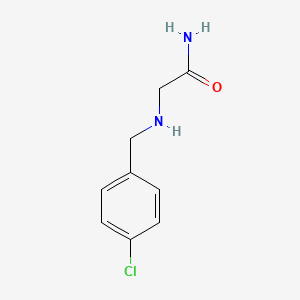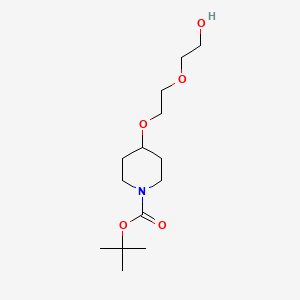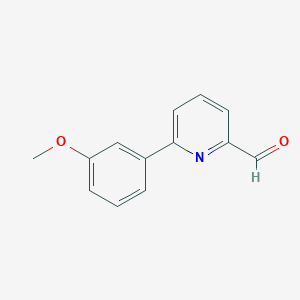
6-(3-Methoxyphenyl)picolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methoxyphenyl)picolinaldehyde is an organic compound with the molecular formula C13H11NO2 It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is substituted with a 3-methoxyphenyl group
準備方法
The synthesis of 6-(3-Methoxyphenyl)picolinaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants.
化学反応の分析
6-(3-Methoxyphenyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions include the corresponding carboxylic acid, primary alcohol, and substituted derivatives, respectively .
科学的研究の応用
6-(3-Methoxyphenyl)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model compound for understanding the behavior of similar aldehydes in biological systems.
Medicine: Research into its potential pharmacological properties is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Its derivatives may find applications in the development of new materials with specific properties, such as polymers or coatings
作用機序
The mechanism by which 6-(3-Methoxyphenyl)picolinaldehyde exerts its effects depends on the specific context of its use. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, affecting various metabolic pathways .
類似化合物との比較
6-(3-Methoxyphenyl)picolinaldehyde can be compared with other picolinaldehyde derivatives, such as:
Picolinaldehyde: The parent compound, which lacks the methoxyphenyl substitution.
6-(2-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the ortho position on the phenyl ring.
6-(4-Methoxyphenyl)picolinaldehyde: A similar compound with the methoxy group in the para position on the phenyl ring.
The uniqueness of this compound lies in the specific positioning of the methoxy group, which can influence its reactivity and interactions in chemical and biological systems .
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
6-(3-methoxyphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-16-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14-13/h2-9H,1H3 |
InChIキー |
VOEKNDLNFFBAOY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



